molecular formula C18H27NO6 B4001768 N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid

N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid

Cat. No.: B4001768
M. Wt: 353.4 g/mol
InChI Key: OJMPQYAUCIPBSG-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C18H27NO6 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(2-allyl-4-methylphenoxy)propyl](2-methoxyethyl)amine oxalate is 353.18383758 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption Behavior and Environmental Fate

Research on phenoxy herbicides and their sorption to soil and organic matter can offer insights into how similar compounds, including "3-(2-allyl-4-methylphenoxy)propylamine oxalate," might interact with environmental matrices. Sorption mechanisms are crucial for understanding the environmental fate, mobility, and persistence of organic compounds. For instance, Werner et al. (2012) discussed the sorption of 2,4-D and related phenoxy herbicides, highlighting the role of soil parameters in their environmental behavior (Werner, Garratt, & Pigott, 2012).

Anticancer Properties of Phenolic Compounds

The study of natural phenolic compounds, such as eugenol and its anticancer properties, can provide a basis for investigating the bioactivity of structurally related compounds. Ali Zari et al. (2021) reviewed the anticancer properties of eugenol, demonstrating the potential of phenolic compounds in cancer treatment and prevention (Zari, Zari, & Hakeem, 2021).

Chemosensory Applications

Fluorescent chemosensors based on specific molecular frameworks, such as 4-methyl-2,6-diformylphenol, highlight the potential for developing new chemosensors for detecting various analytes. Roy (2021) discussed the development of chemosensors for metal ions, anions, and neutral molecules, showcasing the versatility of certain molecular structures in sensing applications (Roy, 2021).

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C2H2O4/c1-4-6-15-13-14(2)7-8-16(15)19-11-5-9-17-10-12-18-3;3-1(4)2(5)6/h4,7-8,13,17H,1,5-6,9-12H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMPQYAUCIPBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCNCCOC)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 2
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 3
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 4
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 5
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 6
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.